molecular formula C16H24N2O3 B5695857 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide

2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide

Cat. No. B5695857
M. Wt: 292.37 g/mol
InChI Key: LGRQCKJOMGZMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer drug. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide activates the immune system and triggers the production of cytokines, which in turn leads to the destruction of the tumor blood vessels. 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide also induces the production of nitric oxide, which further contributes to the destruction of the tumor vasculature.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to induce a variety of biochemical and physiological effects, including the activation of the immune system, the induction of cytokine production, and the production of nitric oxide. 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to inhibit the growth of new blood vessels, which is critical for tumor growth and survival.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for use in lab experiments, including its potent anti-tumor activity and its ability to target the tumor vasculature. However, 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, including the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide and to identify potential biomarkers that can be used to predict response to therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in human patients with cancer.

Synthesis Methods

2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with ethyl chloroacetate to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with morpholine and thionyl chloride to form the final product, 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its potential use as an anti-cancer drug. In preclinical studies, 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide works by targeting the tumor vasculature, leading to the destruction of the tumor blood vessels and subsequent tumor cell death.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-13-3-4-15(14(2)11-13)21-12-16(19)17-5-6-18-7-9-20-10-8-18/h3-4,11H,5-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRQCKJOMGZMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.